![molecular formula C27H31N5O3 B2659208 3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione CAS No. 876151-71-2](/img/structure/B2659208.png)
3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
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Description
3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C27H31N5O3 and its molecular weight is 473.577. The purity is usually 95%.
BenchChem offers high-quality 3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Binding Affinity and Adenosine Receptors
Research on a series of pyrimido- and tetrahydropyrazino[2,1-f]purinediones, structurally related to the compound , has been conducted to evaluate their affinities for adenosine receptors (ARs). These studies have found certain derivatives to be potent AR antagonists, with specific selectivity over AR subtypes. Docking experiments compared the binding modes of these compounds to human and rat A1 and A2A ARs, highlighting the potential of these molecules in modulating adenosine receptor activity, which is relevant in various physiological and pathological processes (Szymańska et al., 2016).
Anti-inflammatory Activity
Another study on substituted analogs based on the pyrimidopurinedione ring system, similar to the compound of interest, has shown significant anti-inflammatory activity in the adjuvant-induced arthritis rat model. This suggests the therapeutic potential of these compounds in chronic inflammation and their role as cyclooxygenase inhibitors without inducing notable side effects such as gastric ulcers or ocular toxicity (Kaminski et al., 1989).
Synthesis and Structural Studies
Studies on the synthesis of new thiadiazepino-[3,2-f]-purine ring systems from related pyrimidine-dione compounds provide insights into chemical methodologies and structural variations of purine-derived compounds. These findings contribute to the broader understanding of purine analogs' chemical properties and potential applications in medicinal chemistry (Hesek & Rybár, 1994).
Receptor Ligand Activity
Research on arylpiperazine 5-HT(1A) receptor ligands containing pyrimido[2,1-f]purine fragments has identified compounds with high affinity for serotonin receptors. These findings indicate the potential of such compounds in developing treatments for psychiatric disorders, showcasing the relevance of structural analogs in neuropsychopharmacology (Jurczyk et al., 2004).
Anticancer Activity
A study on the synthesis of olomoucine analogs, including purine-diones and pyridopyrimidine-diones, has explored their anticancer activity. The compounds demonstrated significant inhibitory activity against the human breast cancer cell line MCF-7, suggesting the potential of these molecules in cancer treatment (Hayallah, 2017).
properties
IUPAC Name |
1,7-dimethyl-3-(3-methylbutyl)-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N5O3/c1-18(2)14-15-30-25(33)23-24(29(4)27(30)34)28-26-31(16-19(3)17-32(23)26)20-10-12-22(13-11-20)35-21-8-6-5-7-9-21/h5-13,18-19H,14-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEQLZZCANLSIMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCC(C)C)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-isopentyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione |
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